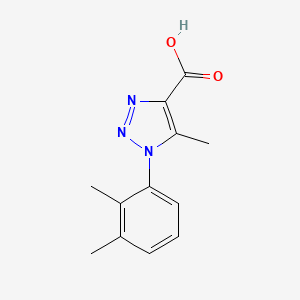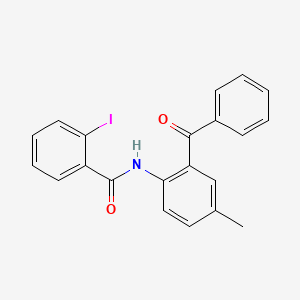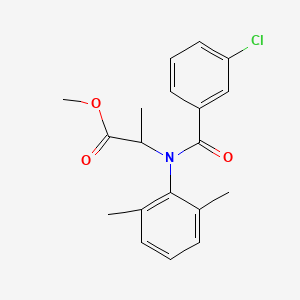![molecular formula C22H25N3O B5218644 3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole, commonly known as OPB-9195, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the indole family and has been synthesized using various methods.
作用機序
The exact mechanism of action of OPB-9195 is not fully understood. However, it is known to bind to the sigma-1 receptor and modulate its activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and apoptosis. OPB-9195 has been shown to activate the sigma-1 receptor and modulate its downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects. It has been found to modulate calcium signaling, leading to the regulation of various cellular processes, including neurotransmitter release, gene expression, and apoptosis. OPB-9195 has also been shown to modulate lipid metabolism, leading to the regulation of cellular energy production and membrane fluidity. Additionally, OPB-9195 has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
OPB-9195 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has a high affinity for the sigma-1 receptor, making it a potential candidate for the study of sigma-1 receptor-mediated processes. However, there are also some limitations to the use of OPB-9195 in lab experiments. It has been found to have poor solubility in water, making it difficult to use in aqueous solutions. Additionally, its effects on other cellular processes and receptors are not fully understood, making it difficult to interpret its effects on cellular function.
将来の方向性
There are several future directions for the study of OPB-9195. One potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. OPB-9195 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of these diseases. Another potential direction is the study of its effects on cancer. OPB-9195 has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer. Additionally, the development of more water-soluble derivatives of OPB-9195 could lead to its increased use in aqueous solutions and in vivo studies.
Conclusion:
In conclusion, OPB-9195 is a synthetic compound that has gained significant attention due to its potential applications in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to modulate various cellular processes, leading to various biochemical and physiological effects. OPB-9195 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of OPB-9195, including its potential applications in the treatment of neurodegenerative diseases and cancer.
合成法
OPB-9195 can be synthesized using various methods, including the reaction of indole-3-acetic acid with 4-phenylpiperazine and subsequent reaction with butyryl chloride. Another method involves the reaction of indole-3-acetic acid with 4-phenylpiperazine and butyric anhydride. Both methods result in the formation of OPB-9195 with a yield of around 60-70%.
科学的研究の応用
OPB-9195 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which has been implicated in various physiological and pathological processes, including pain perception, neurodegenerative diseases, and cancer. OPB-9195 has been shown to modulate the activity of the sigma-1 receptor, leading to the activation of various downstream signaling pathways.
特性
IUPAC Name |
4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXNDDHDNEYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)

![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)